molecular formula C12H15N3 B13322199 7-(2-Methylpropyl)-1,8-naphthyridin-2-amine

7-(2-Methylpropyl)-1,8-naphthyridin-2-amine

Cat. No.: B13322199
M. Wt: 201.27 g/mol
InChI Key: FXJDZNBNYWPRNN-UHFFFAOYSA-N
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Description

7-(2-Methylpropyl)-1,8-naphthyridin-2-amine is an organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a naphthyridine ring system substituted with a 2-methylpropyl group at the 7th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylpropyl)-1,8-naphthyridin-2-amine typically involves the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via an alkylation reaction using 2-methylpropyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-Methylpropyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl-1,8-naphthyridin-2-amine: Similar structure but lacks the 7th position substitution.

    7-(2-Methylpropyl)-1,8-naphthyridin-3-amine: Similar structure but with the amine group at the 3rd position.

    7-(2-Methylpropyl)-quinolin-2-amine: Similar structure but with a quinoline ring instead of a naphthyridine ring.

Uniqueness

7-(2-Methylpropyl)-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group at the 7th position and the amine group at the 2nd position can confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

7-(2-methylpropyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H15N3/c1-8(2)7-10-5-3-9-4-6-11(13)15-12(9)14-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)

InChI Key

FXJDZNBNYWPRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C=CC(=N2)N

Origin of Product

United States

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